3-(3,4-Dimethoxyphenyl)propionyl chloride

Description

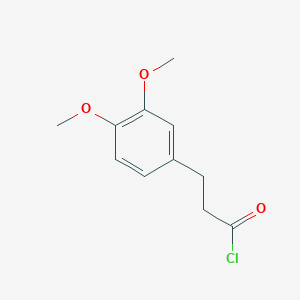

3-(3,4-Dimethoxyphenyl)propionyl chloride is an aromatic acyl chloride characterized by a propionyl chloride group (-COCl) attached to a 3,4-dimethoxyphenyl ring. This compound serves as a reactive intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries. The two methoxy (-OCH₃) substituents at the 3- and 4-positions of the phenyl ring confer electron-donating effects, enhancing the compound’s nucleophilic aromatic substitution reactivity while increasing its lipophilicity compared to non-substituted analogs. Although direct synthesis data for this compound are absent in the provided evidence, analogous reactions (e.g., benzoylation of 3,4-dimethoxyphenethylamine using benzoyl chloride ) suggest that it can be synthesized via chlorination of the corresponding carboxylic acid or through Friedel-Crafts acylation.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCHFQLAEJRLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)propionyl chloride can be synthesized through the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the preparation of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction is carried out by adding thionyl chloride to a solution of 3-(3,4-dimethoxyphenyl)propionic acid in an inert solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,4-dimethoxyphenyl)propionic acid.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form amides under mild conditions.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Thiols: Reacts with thiols to form thioesters.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)propionyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the modification of biomolecules for studying biological processes.

Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)propionyl Chloride

Structural Differences : Lacks the 3-methoxy group present in the target compound.

Molecular Formula : C₁₀H₁₁ClO₂; Molecular Weight : 198.65 g/mol .

Key Properties and Applications :

- Widely used as an intermediate in pharmaceuticals, agrochemicals, and dyes due to its balance of reactivity and stability .

Reactivity Comparison : The absence of the 3-methoxy group diminishes electron-donating effects, slightly reducing electrophilicity at the carbonyl carbon compared to the 3,4-dimethoxy derivative.

3-(4-Nitrophenyl)propionyl Chloride

Structural Differences: Features a nitro (-NO₂) group at the 4-position instead of methoxy. Molecular Formula: C₉H₈ClNO₃; Molecular Weight: 213.62 g/mol . Key Properties and Applications:

- The nitro group is strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This enhances electrophilicity at the carbonyl carbon but may reduce stability under hydrolytic conditions.

- Likely employed in high-energy materials or specialized dyes due to nitro group reactivity.

Reactivity Comparison : The nitro group increases susceptibility to nucleophilic attack compared to methoxy-substituted analogs but may limit compatibility with moisture-sensitive reactions.

3-Chloropropionyl Chloride

Structural Differences : Lacks an aromatic ring; features a chloroalkyl chain.

Molecular Formula : C₃H₄Cl₂O; Molecular Weight : 126.97 g/mol .

Key Properties and Applications :

- A simple aliphatic acyl chloride used as an industrial intermediate.

- High volatility and corrosiveness necessitate stringent safety protocols during handling . Reactivity Comparison: The absence of aromatic substituents simplifies reactivity, making it a versatile reagent for introducing acyl groups in non-aromatic systems.

Caffeic Acid Derivatives

Structural Differences : Caffeic acid (3,4-dihydroxycinnamic acid) contains hydroxyl (-OH) groups instead of methoxy (-OCH₃) substituents .

Key Properties and Applications :

- Hydroxyl groups confer antioxidant properties, making caffeic acid a key ingredient in supplements and cosmetics.

- Unlike the acyl chloride, caffeic acid is less reactive and requires derivatization (e.g., esterification) for use in synthetic applications.

Reactivity Comparison : The 3,4-dimethoxy groups in the target compound improve stability against oxidation compared to hydroxylated analogs like caffeic acid.

Key Findings and Implications

- Substituent Effects : Electron-donating methoxy groups enhance electrophilicity and lipophilicity, making 3-(3,4-dimethoxyphenyl)propionyl chloride suitable for synthesizing bioactive molecules. In contrast, electron-withdrawing groups (e.g., nitro) increase reactivity but limit stability .

- Applications : The target compound’s dual methoxy groups position it as a specialized intermediate for drugs targeting neurological or cardiovascular systems, leveraging the bioactivity of dimethoxy motifs seen in natural products .

- Safety Considerations : Like all acyl chlorides, it requires careful handling to avoid hydrolysis or exothermic reactions. First-aid measures for similar compounds (e.g., immediate decontamination and medical consultation ) are applicable.

Biological Activity

3-(3,4-Dimethoxyphenyl)propionyl chloride is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propionyl chloride moiety attached to a 3,4-dimethoxyphenyl group. Its chemical structure can be represented as follows:

This structure is significant as the presence of the methoxy groups can influence its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of this compound have been evaluated for their activity against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The following table summarizes key findings from relevant studies:

| Compound | Virus Target | EC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|---|

| This compound | HCV | 0.9 | >20 | Inhibition of viral replication |

| Derivative A | HIV | 1.5 | >15 | Inhibition of reverse transcriptase |

| Derivative B | HCV | 0.5 | >25 | Modulation of host cell factors |

These results indicate that the compound exhibits promising antiviral activity with low cytotoxicity, making it a candidate for further development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The following case study illustrates its effects:

- Case Study: Breast Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound for 48 hours.

- Results :

- IC50 value was determined to be approximately 12 µM.

- The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

This case study underscores the potential of the compound in cancer therapeutics, particularly in targeting breast cancer.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Viral Enzymes : The compound's structure allows it to interact with viral enzymes such as proteases and reverse transcriptases, inhibiting their activity and thus viral replication.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

- Modulation of Host Cell Factors : By influencing cellular signaling pathways, the compound may enhance innate immune responses against viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups or the propionyl moiety can significantly impact potency and selectivity. For example:

- Increased Potency : Substituting one methoxy group with a hydroxyl group has shown enhanced antiviral activity against HCV.

- Reduced Cytotoxicity : Alterations in the propionyl chain length have resulted in compounds with improved selectivity indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.